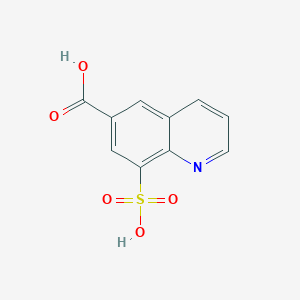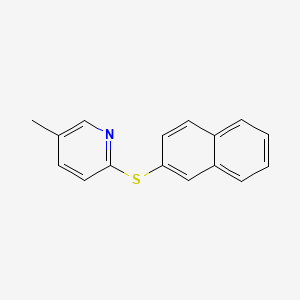
5-Methyl-2-(naphthalen-2-ylsulfanyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methyl-2-(naphthalen-2-ylsulfanyl)pyridine is an organic compound with the molecular formula C16H13NS. It is a derivative of pyridine, featuring a naphthalene-2-ylsulfanyl group at the 2-position and a methyl group at the 5-position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-(naphthalen-2-ylsulfanyl)pyridine typically involves the reaction of 2-chloropyridine with 2-naphthalenethiol in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent, such as dimethylformamide (DMF), under reflux conditions. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .
化学反応の分析
Types of Reactions
5-Methyl-2-(naphthalen-2-ylsulfanyl)pyridine can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the naphthalen-2-ylsulfanyl group.
Substitution: The methyl group or the naphthalen-2-ylsulfanyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Various nucleophiles or electrophiles can be used, depending on the desired substitution.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: De-sulfanyl derivatives.
Substitution: Various substituted pyridine derivatives.
科学的研究の応用
5-Methyl-2-(naphthalen-2-ylsulfanyl)pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials with specific properties
作用機序
The mechanism of action of 5-Methyl-2-(naphthalen-2-ylsulfanyl)pyridine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but they often include modulation of cellular signaling pathways and inhibition of specific enzymes .
類似化合物との比較
Similar Compounds
2-(Naphthalen-2-ylsulfanyl)pyridine: Lacks the methyl group at the 5-position.
5-Methyl-2-(phenylsulfanyl)pyridine: Features a phenyl group instead of a naphthalene group.
2-(Naphthalen-2-ylsulfanyl)quinoline: Contains a quinoline ring instead of a pyridine ring.
Uniqueness
5-Methyl-2-(naphthalen-2-ylsulfanyl)pyridine is unique due to the presence of both the naphthalen-2-ylsulfanyl and methyl groups, which can influence its chemical reactivity and biological activity. This combination of functional groups may provide distinct advantages in specific applications, such as enhanced binding affinity to biological targets or improved material properties .
特性
CAS番号 |
92856-71-8 |
|---|---|
分子式 |
C16H13NS |
分子量 |
251.3 g/mol |
IUPAC名 |
5-methyl-2-naphthalen-2-ylsulfanylpyridine |
InChI |
InChI=1S/C16H13NS/c1-12-6-9-16(17-11-12)18-15-8-7-13-4-2-3-5-14(13)10-15/h2-11H,1H3 |
InChIキー |
RXXKDXGFXULQJZ-UHFFFAOYSA-N |
正規SMILES |
CC1=CN=C(C=C1)SC2=CC3=CC=CC=C3C=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




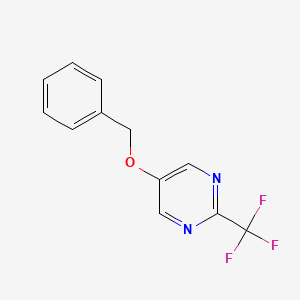


![5'-Methoxyspiro[piperidine-4,2'-pyrano[3,2-c]pyridin]-4'(3'H)-one](/img/structure/B11864706.png)
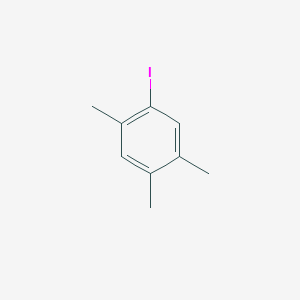
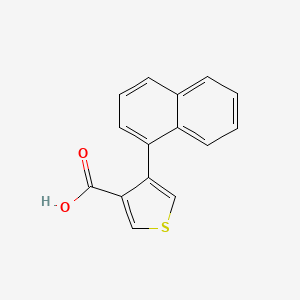
![4-Chloro-7-(furan-2-ylmethyl)-6-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11864723.png)

![1-[(Pyridin-4-yl)methyl]-1H-indazole-3-carboxylic acid](/img/structure/B11864741.png)
![1-[(2,4-Dihydroxy-6-methylphenyl)methyl]azepan-2-one](/img/structure/B11864745.png)
![2-(p-Tolyl)-2H-[1,3]dioxolo[4,5-f]indazole](/img/structure/B11864749.png)
